1-(cyclopropanesulfonyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine
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Overview
Description
1-(Cyclopropanesulfonyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine is a complex organic compound that features a piperidine ring substituted with a cyclopropanesulfonyl group and a 3,5-dimethyl-1H-pyrazol-1-yl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropanesulfonyl chloride under basic conditions.
Attachment of the 3,5-Dimethyl-1H-pyrazol-1-yl)methyl Group: This step involves the alkylation of the piperidine ring with 3,5-dimethyl-1H-pyrazole-1-methanol under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of sulfonyl and pyrazole groups on biological activity.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropanesulfonyl)-4-methylpiperidine: Lacks the pyrazole group.
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]piperidine: Lacks the cyclopropanesulfonyl group.
1-(Cyclopropanesulfonyl)piperidine: Lacks both the pyrazole and methyl groups.
Uniqueness
1-(Cyclopropanesulfonyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine is unique due to the presence of both the cyclopropanesulfonyl and 3,5-dimethyl-1H-pyrazol-1-yl)methyl groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-11-9-12(2)17(15-11)10-13-5-7-16(8-6-13)20(18,19)14-3-4-14/h9,13-14H,3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORGZUBEXKEOLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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